3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18626117
InChI: InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3
SMILES:
Molecular Formula: C19H24F2O2Si
Molecular Weight: 350.5 g/mol

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol

CAS No.:

Cat. No.: VC18626117

Molecular Formula: C19H24F2O2Si

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol -

Specification

Molecular Formula C19H24F2O2Si
Molecular Weight 350.5 g/mol
IUPAC Name 3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol
Standard InChI InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3
Standard InChI Key DPTVIASBQRUVNA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₄F₂O₂Si, with a molecular weight of 350.5 g/mol. Key identifiers include:

PropertyValue
IUPAC Name3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol
SMILESCC(C)(C)Si(C2=CC=CC=C2)OCC(CO)(F)F
InChIKeyDPTVIASBQRUVNA-UHFFFAOYSA-N
PubChem CID125483258
CAS NumberNot explicitly listed (related derivatives: 160052-43-7, 1352343-62-4)

The TBDPS group provides steric hindrance, protecting the hydroxyl group during reactions, while the difluoromethyl (-CF₂-) moiety enhances metabolic stability and influences electronic properties .

Applications in Organic Synthesis

Protecting Group Strategy

The TBDPS group’s stability allows its use in complex syntheses:

  • Peptide Chemistry: Protects hydroxyl groups during solid-phase peptide synthesis (SPPS) .

  • Natural Product Synthesis: Employed in terpene and polyketide frameworks where selective deprotection is critical .

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery:

  • Estrogen Receptor Modulators: Patents highlight its role in synthesizing selective estrogen receptor degraders (SERDs) for breast cancer therapy .

  • Anti-inflammatory Agents: Derivatives appear in PDE4 inhibitors for treating COPD and fibrosis .

Fluorine-Specific Reactivity

The geminal difluorination adjacent to the hydroxyl group:

  • Enhances Electrophilicity: Facilitates nucleophilic substitutions at the β-position .

  • Modulates Lipophilicity: Improves membrane permeability in bioactive molecules .

Physical and Spectroscopic Data

Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
Density~1.1 g/cm³ (estimated)
SolubilitySoluble in THF, DCM, DMF; insoluble in water

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 7.6–7.4 (m, 10H, aromatic), 3.8–3.6 (m, 2H, -CH₂OH), 1.1 (s, 9H, t-Bu).

  • ¹⁹F NMR: δ -110 to -115 ppm (CF₂) .

  • IR (cm⁻¹): 3350 (O-H), 1250 (Si-C), 1100 (C-F) .

Research Findings and Case Studies

Case Study: Synthesis of Anticancer Agents

In patent US20230348459A1, the compound was alkylated to form a triflate intermediate (C₂₀H₂₃F₅O₄SSi), which participated in palladium-catalyzed cross-couplings to generate pyrrolidine-based kinase inhibitors . The TBDPS group ensured regioselectivity during Mitsunobu reactions .

Stability Under Radical Conditions

Photocatalytic difluoromethylation studies (RSC Suppl. 2023) demonstrated that the TBDPS-protected alcohol remained intact under blue-light irradiation, enabling late-stage functionalization of alkenes .

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
3-((tert-Butyldimethylsilyl)oxy)-propanolSmaller silyl group; lower stabilityProtecting less hindered -OH
1-((TBDMS)oxy)-1,1-difluoropropan-2-amineAmino group instead of hydroxylPeptide mimetics

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